molecular formula C14H10FNS B8535057 2-Fluoro-6-m-tolylsulfanylbenzonitrile

2-Fluoro-6-m-tolylsulfanylbenzonitrile

Cat. No.: B8535057
M. Wt: 243.30 g/mol
InChI Key: HQBYHCSHPARRLY-UHFFFAOYSA-N
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Description

2-Fluoro-6-m-tolylsulfanylbenzonitrile is a fluorinated benzonitrile derivative featuring a meta-tolylsulfanyl (m-tolylsulfanyl) substituent at the 6-position of the aromatic ring. The compound’s structure combines a fluorine atom and a sulfur-linked meta-methylphenyl group, which may influence its electronic profile, solubility, and reactivity. Such derivatives are often explored in pharmaceutical and agrochemical research due to their tunable electronic and steric properties .

Properties

Molecular Formula

C14H10FNS

Molecular Weight

243.30 g/mol

IUPAC Name

2-fluoro-6-(3-methylphenyl)sulfanylbenzonitrile

InChI

InChI=1S/C14H10FNS/c1-10-4-2-5-11(8-10)17-14-7-3-6-13(15)12(14)9-16/h2-8H,1H3

InChI Key

HQBYHCSHPARRLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC=CC(=C2C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0):

  • Substituent : Methyl group at the 6-position.
  • Molecular Formula : C₈H₆FN.
  • Molecular Weight : 135.14 g/mol.
  • Properties : White crystalline powder; moderate lipophilicity due to the methyl group. The electron-donating methyl group may slightly reduce the electrophilicity of the nitrile moiety compared to the parent benzonitrile .

2-Fluoro-6-(4-methylphenoxy)benzonitrile: Substituent: 4-Methylphenoxy (oxygen-linked) group at the 6-position. Synonym: 2-Cyano-3-fluoro-4'-methyldiphenyl ether. Properties: Increased molecular weight (C₁₄H₁₀FNO) and enhanced steric bulk due to the phenoxy group.

2-Fluoro-6-m-tolylsulfanylbenzonitrile: Substituent: m-Tolylsulfanyl (sulfur-linked) group. Expected Properties: Higher lipophilicity than the phenoxy analog due to sulfur’s lower electronegativity. The sulfur atom may also participate in unique reactivity (e.g., oxidation to sulfone derivatives) and influence π-stacking interactions in biological systems.

Physicochemical and Reactivity Comparison

Property 2-Fluoro-6-methylbenzonitrile 2-Fluoro-6-(4-methylphenoxy)benzonitrile This compound (Predicted)
Molecular Formula C₈H₆FN C₁₄H₁₀FNO C₁₄H₁₀FNS
Molecular Weight 135.14 g/mol 233.24 g/mol ~243.30 g/mol
Substituent Type Methyl (C-linked) Phenoxy (O-linked) Tolylsulfanyl (S-linked)
Lipophilicity (LogP) ~2.1 (estimated) ~3.0 (estimated) ~3.5–4.0 (predicted)
Reactivity Stable under basic conditions Susceptible to ether cleavage Oxidizable to sulfone; potential nucleophilic S

Research Findings and Limitations

  • Synthetic Challenges : The m-tolylsulfanyl group introduces synthetic complexity due to the need for controlled sulfur-based coupling reactions, which may require palladium or copper catalysts.
  • Data Gaps : Direct experimental data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence; predictions are based on structural analogs .
  • Safety Considerations: Sulfur-containing compounds may pose higher toxicity risks compared to methyl or phenoxy derivatives, necessitating rigorous toxicity profiling.

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